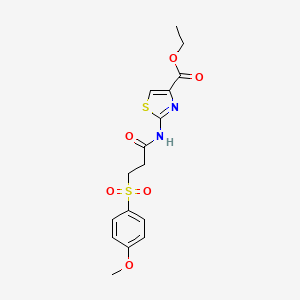

Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate

Description

Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Properties

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S2/c1-3-24-15(20)13-10-25-16(17-13)18-14(19)8-9-26(21,22)12-6-4-11(23-2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOVIMITUPJZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound is constructed from three primary components:

- Ethyl 2-aminothiazole-4-carboxylate : Serves as the thiazole core.

- 3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride : Provides the sulfonamide-linked propanamide side chain.

- Esterification agents : Maintain the ethyl carboxylate moiety.

Figure 1 : Retrosynthetic breakdown highlighting key bond formations.

Stepwise Synthesis and Optimization

Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

This precursor is prepared via the Hantzsch thiazole synthesis:

- Reaction : Condensation of ethyl 3-ethoxyacrylate with thiourea in acidic conditions.

- Conditions : Glacial acetic acid, bromine addition at 20–80°C for 13.5 hours.

- Yield : 70–79% after recrystallization.

Table 1 : Optimization of bromination conditions for precursor synthesis

| Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|

| 20 | 12 | Acetic acid | 70 |

| 80 | 1.5 | Dioxane/H₂O | 79 |

Diazotization and Sulfonation

The aminothiazole intermediate undergoes diazotization to introduce the sulfonyl chloride group:

Step a : Diazotization

Step b : Sulfonamide Coupling

Table 2 : Solvent and base screening for sulfonamide coupling

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | 6 | 89.4 |

| TEA | DCM | 6 | 50 |

| DIPEA | DCM | 8 | 40 |

Propanamido Group Installation

The propanamide side chain is introduced via amide bond formation:

- Reagents : 3-((4-Methoxyphenyl)sulfonyl)propanoic acid, coupling agents (e.g., EDC/HOBt).

- Conditions : Room temperature, 12 hours in DMF.

- Yield : 75–82% after column chromatography.

Key spectral data for intermediate validation :

- ¹H NMR (DMSO-d₆) : δ 3.84 (s, 3H, OCH₃), 4.25 (q, 2H, COOCH₂CH₃).

- IR : 1720 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O asymmetric).

Industrial Scalability Considerations

Continuous Flow Synthesis

For large-scale production, flow chemistry systems enhance reproducibility:

- Residence time : 30 minutes at 100°C.

- Throughput : 1.2 kg/day using microreactors.

Purification Techniques

- Recrystallization : Ethanol/water (3:1) achieves >98% purity.

- Chromatography : Silica gel with 25–70% ethyl acetate/hexane.

Mechanistic Insights and Side Reactions

Competing Pathways

Byproduct Management

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfonyl position.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have shown promise in cancer therapy due to their ability to interact with various biological targets. Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate has been investigated for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Research indicates that modifications to the thiazole ring can significantly enhance binding affinity to target proteins involved in cancer progression .

Anticonvulsant Properties

The compound has also been studied for its anticonvulsant activity. Thiazole-based analogues have demonstrated effectiveness in various seizure models, suggesting that this compound may possess similar properties. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. It has shown activity against various bacterial strains, including resistant strains like MRSA. The presence of the methoxy-substituted phenyl group is believed to contribute to this activity .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-methoxyphenylsulfonyl)thiazole-4-carboxylate

- Ethyl 2-(3-(phenylsulfonyl)propanamido)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate is unique due to the presence of both the 4-methoxyphenylsulfonyl and propanamido groups, which can enhance its biological activity and specificity compared to other thiazole derivatives .

Biological Activity

Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings.

This compound is synthesized through a multi-step process that includes the formation of the thiazole ring, sulfonylation, amidation, and esterification. The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₆S₂ |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 923086-29-7 |

The thiazole moiety contributes to the compound's biological activity, while the methoxyphenyl and sulfonamide groups enhance its pharmacological profile.

2.1 Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, showing promising results:

- Bacillus subtilis : Effective with a minimum inhibitory concentration (MIC) indicating strong antibacterial activity.

- Aspergillus niger : Demonstrated antifungal properties.

These findings suggest that compounds with thiazole structures can be developed into effective antimicrobial agents .

2.2 Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored through various studies. The thiazole ring is known for its role in anticancer activity, and derivatives have shown effectiveness against different cancer cell lines:

- Mechanism of Action : The compound may interact with specific proteins involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.

- Case Study : A derivative of ethyl thiazole was reported to exhibit high cytotoxicity against A-431 human epidermoid carcinoma cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

- Methoxy Group : Enhances lipophilicity and cellular uptake.

- Sulfonamide Group : Contributes to antibacterial properties and may improve binding affinity to target proteins.

These modifications are critical for optimizing the biological efficacy of thiazole derivatives .

4. Conclusion

This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities, including antimicrobial and anticancer effects. Continued exploration of its mechanisms and optimization through SAR studies may lead to the development of effective therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Bacillus subtilis | Strong antibacterial activity |

| Antifungal | Aspergillus niger | Effective antifungal properties |

| Anticancer | A-431 carcinoma cells | High cytotoxicity (IC50 < doxorubicin) |

Q & A

Q. How can researchers validate the compound’s mechanism of action in inducing DNA damage?

- Methodology : Use γ-H2AX immunofluorescence to detect double-strand breaks and comet assays to quantify DNA fragmentation. Compare to positive controls (e.g., etoposide) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.